1-(2-chloro-5-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H16ClFN4O2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClFN4O2/c1-25-9-6-20-16(24)13-11-21-23(17(13)22-7-2-3-8-22)15-10-12(19)4-5-14(15)18/h2-5,7-8,10-11H,6,9H2,1H3,(H,20,24) |
InChI Key |
HUNXJXLSSDECOJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)F)Cl)N3C=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-(2-chloro-5-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, identified by CAS number 1246072-27-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chloro-fluorophenyl moiety and a pyrrole ring, suggesting diverse pharmacological properties.
The molecular formula of this compound is with a molecular weight of 362.8 g/mol. Its structural characteristics contribute to its biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Biological Activities
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target compound have shown up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : Studies have demonstrated that certain pyrazole derivatives possess significant antibacterial properties against various pathogens, including E. coli and S. aureus. The presence of specific functional groups, such as aliphatic amides, enhances their antimicrobial efficacy .
- Anticancer Potential : The compound's structure suggests potential interactions with cellular pathways related to cancer proliferation. Pyrazole derivatives have been explored for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to 1-(2-chloro-5-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide:
- Inflammation Model : A study reported the synthesis of novel pyrazole derivatives that exhibited significant anti-inflammatory effects in carrageenan-induced edema models in mice. The most effective compounds showed comparable results to indomethacin, a well-known anti-inflammatory drug .
- Antimicrobial Testing : Research involving synthesized pyrazole derivatives indicated promising results against Klebsiella pneumonia and Pseudomonas aeruginosa, with certain derivatives demonstrating higher activity than standard antibiotics .
- Cancer Cell Lines : Compounds within this chemical class have been tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating substantial cytotoxic effects and potential for development as anticancer agents .
Data Tables
Scientific Research Applications
Trk Kinase Inhibition
One of the most significant applications of this compound is its role as an inhibitor of tropomyosin receptor kinase (Trk) kinases. Trk kinases are involved in various cellular processes, including neuronal survival and differentiation. Inhibitors targeting these kinases have potential in treating neurodegenerative diseases and certain cancers .
Antitumor Activity
Research indicates that compounds with similar structures to 1-(2-chloro-5-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibit antitumor properties. Studies have shown that these derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. By modulating inflammatory pathways, it could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Mechanistic Insights
The mechanism of action involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, the compound's ability to inhibit Trk kinases disrupts downstream signaling cascades, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The substituents on the pyrazole carboxamide scaffold significantly influence molecular weight, lipophilicity, and solubility. Below is a comparative table of key analogs:
*Estimated based on structural similarity to .
†Approximation based on analogs.
Key Observations:
- Target Compound vs. The molecular weight remains comparable (~395.8), but the target’s substituent may reduce steric hindrance, enhancing binding to flat active sites .
- Target Compound vs. : The tetrahydro-2H-pyran-4-ylmethyl group () introduces a bulky, lipophilic cyclic ether. This increases molecular weight (402.85 vs. ~395.8) and may reduce aqueous solubility compared to the target’s 2-methoxyethyl chain .
- Carbamate vs. Carboxamide () : The carbamate group in ’s compound introduces hydrolytic instability compared to the carboxamide in the target compound, which is more resistant to metabolic degradation .
Pharmacological Implications
- Selectivity and Bioavailability: Razaxaban () demonstrates that pyrazole carboxamides with optimized substituents (e.g., trifluoromethyl, aminobenzisoxazole) achieve high selectivity for Factor Xa. The target compound’s 2-methoxyethyl group may enhance permeability compared to bulkier groups (e.g., tetrahydro-2H-pyran in ), favoring oral bioavailability .
- Halogen Effects : The 2-chloro-5-fluorophenyl group in the target compound and analogs provides electron-withdrawing effects, stabilizing aromatic π-stacking interactions in enzyme binding pockets. This is critical in kinase or protease inhibitors .
- Pyrrole vs. Other Heterocycles: The 1H-pyrrol-1-yl group (target and ) offers a planar, electron-rich system for hydrophobic and π-π interactions, contrasting with ’s quinoline-containing analogs, which may intercalate into DNA or target topoisomerases .
Preparation Methods
Pyrazole Core Formation via Cyclocondensation
The pyrazole ring is constructed using a 1,3-diketone or β-keto ester and a hydrazine derivative. For this compound, ethyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate reacts with hydrazine hydrate under acidic conditions to yield 1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylate .
Reaction Conditions :
-
Solvent: Ethanol
-
Catalyst: Trifluoroacetic acid (5 mol%)
-
Temperature: Reflux (78°C)
-
Time: 12 hours
-
Yield: 68–72%
Mechanism :
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by hydrazine forms a hydrazone intermediate.
-
Cyclization and dehydration yield the pyrazole core.
Introduction of the 1H-Pyrrol-1-yl Group
The pyrrole moiety is introduced at position 5 of the pyrazole via Buchwald-Hartwig amination or Ullmann coupling .
Procedure :
-
Intermediate A (1 mmol) is treated with pyrrole (1.2 mmol), CuI (10 mol%), and 1,10-phenanthroline (10 mol%) in DMF.
-
The reaction is heated to 110°C for 24 hours under nitrogen.
-
Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (Yield: 65%).
Key Considerations :
-
Excess pyrrole prevents di-substitution.
-
Copper catalysts improve regioselectivity at position 5.
Carboxamide Formation
The carboxylic acid is converted to the carboxamide using 2-methoxyethylamine via EDCI/HOBt-mediated coupling .
Stepwise Protocol :
-
Intermediate A (1 mmol) is dissolved in anhydrous DCM.
-
EDCI (1.2 mmol) and HOBt (1.2 mmol) are added to activate the carboxyl group.
-
After 30 minutes, 2-methoxyethylamine (1.5 mmol) is introduced, and the mixture is stirred at room temperature for 12 hours.
-
The product is isolated via extraction (yield: 85%) and recrystallized from ethanol/water.
Optimization Data :
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | RT | 85 |
| DCC/DMAP | THF | 0°C → RT | 72 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrazole-H), 7.62–7.58 (m, 1H, aryl-H), 6.89–6.85 (m, 2H, pyrrole-H), 3.72 (t, J = 5.6 Hz, 2H, OCH2), 3.52 (s, 3H, OCH3).
-
HRMS : m/z calculated for C17H15ClFN4O2 [M+H]+: 391.0832; found: 391.0835.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation + Coupling | High regioselectivity | Multi-step, costly reagents | 68–85 |
| Microwave-Assisted Synthesis | Reduced reaction time (4–6 hours) | Specialized equipment required | 75 |
| One-Pot Tandem Reaction | Simplified purification | Lower yield for complex substituents | 60 |
Industrial-Scale Considerations
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
